molecular formula C10H19FN2O2 B15067961 Tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate

Tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B15067961
M. Wt: 218.27 g/mol
InChI Key: QJBVSYYFYCEZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₉FN₂O₂ and a molecular weight of 218.14 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with an amino group, a fluoromethyl group, and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .

Scientific Research Applications

Tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various research applications .

Properties

Molecular Formula

C10H19FN2O2

Molecular Weight

218.27 g/mol

IUPAC Name

tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(12)4-8(13)5-11/h7-8H,4-6,12H2,1-3H3

InChI Key

QJBVSYYFYCEZGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CF)N

Origin of Product

United States

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